Cas no 1337520-76-9 (3,5-difluoro-4-(pyrrolidin-3-yl)pyridine)
3,5-difluoro-4-(pyrrolidin-3-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3,5-difluoro-4-(pyrrolidin-3-yl)pyridine
- Pyridine, 3,5-difluoro-4-(3-pyrrolidinyl)-
- EN300-1762056
- 1337520-76-9
-
- Inchi: 1S/C9H10F2N2/c10-7-4-13-5-8(11)9(7)6-1-2-12-3-6/h4-6,12H,1-3H2
- InChI Key: IPHRHEBMHPWGIY-UHFFFAOYSA-N
- SMILES: C1=NC=C(F)C(C2CCNC2)=C1F
Computed Properties
- Exact Mass: 184.08120465g/mol
- Monoisotopic Mass: 184.08120465g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 24.9Ų
Experimental Properties
- Density: 1.223±0.06 g/cm3(Predicted)
- Boiling Point: 191.6±40.0 °C(Predicted)
- pka: 8.91±0.10(Predicted)
3,5-difluoro-4-(pyrrolidin-3-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1762056-0.05g |
3,5-difluoro-4-(pyrrolidin-3-yl)pyridine |
1337520-76-9 | 0.05g |
$1080.0 | 2023-05-26 | ||
| Enamine | EN300-1762056-0.1g |
3,5-difluoro-4-(pyrrolidin-3-yl)pyridine |
1337520-76-9 | 0.1g |
$1131.0 | 2023-05-26 | ||
| Enamine | EN300-1762056-0.25g |
3,5-difluoro-4-(pyrrolidin-3-yl)pyridine |
1337520-76-9 | 0.25g |
$1183.0 | 2023-05-26 | ||
| Enamine | EN300-1762056-0.5g |
3,5-difluoro-4-(pyrrolidin-3-yl)pyridine |
1337520-76-9 | 0.5g |
$1234.0 | 2023-05-26 | ||
| Enamine | EN300-1762056-1.0g |
3,5-difluoro-4-(pyrrolidin-3-yl)pyridine |
1337520-76-9 | 1g |
$1286.0 | 2023-05-26 | ||
| Enamine | EN300-1762056-2.5g |
3,5-difluoro-4-(pyrrolidin-3-yl)pyridine |
1337520-76-9 | 2.5g |
$2520.0 | 2023-05-26 | ||
| Enamine | EN300-1762056-5.0g |
3,5-difluoro-4-(pyrrolidin-3-yl)pyridine |
1337520-76-9 | 5g |
$3728.0 | 2023-05-26 | ||
| Enamine | EN300-1762056-10.0g |
3,5-difluoro-4-(pyrrolidin-3-yl)pyridine |
1337520-76-9 | 10g |
$5528.0 | 2023-05-26 |
3,5-difluoro-4-(pyrrolidin-3-yl)pyridine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 3,5-difluoro-4-(pyrrolidin-3-yl)pyridine
Recent Advances in the Study of 3,5-Difluoro-4-(pyrrolidin-3-yl)pyridine (CAS: 1337520-76-9)
The compound 3,5-difluoro-4-(pyrrolidin-3-yl)pyridine (CAS: 1337520-76-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This heterocyclic compound, characterized by its unique pyridine and pyrrolidine moieties, has been the subject of several studies aimed at exploring its pharmacological properties and synthetic utility. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have highlighted the role of 3,5-difluoro-4-(pyrrolidin-3-yl)pyridine as a versatile scaffold for the design of novel kinase inhibitors. Kinases are critical targets in the treatment of various diseases, including cancer and inflammatory disorders. Researchers have demonstrated that the fluorine atoms and the pyrrolidine ring in this compound contribute to its ability to form stable interactions with the ATP-binding sites of kinases, thereby enhancing its inhibitory activity. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of derivatives based on this scaffold, showing promising results in preclinical models of non-small cell lung cancer.
In addition to its potential as a kinase inhibitor, 3,5-difluoro-4-(pyrrolidin-3-yl)pyridine has also been investigated for its utility in the development of positron emission tomography (PET) radiotracers. The presence of fluorine atoms makes it an attractive candidate for radiolabeling with fluorine-18, a commonly used isotope in PET imaging. A recent study in the journal Bioorganic & Medicinal Chemistry Letters described the successful incorporation of this compound into a radiotracer for imaging neuroinflammation, showcasing its potential in diagnostic applications.
The synthetic routes to 3,5-difluoro-4-(pyrrolidin-3-yl)pyridine have also been a focus of recent research. Advances in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have enabled more efficient and scalable synthesis of this compound. A 2022 publication in Organic Letters detailed a novel one-pot synthesis approach that significantly reduces the number of steps and improves overall yield, making it more accessible for large-scale production and further pharmacological studies.
Despite these promising developments, challenges remain in the optimization of 3,5-difluoro-4-(pyrrolidin-3-yl)pyridine for clinical use. Issues such as metabolic stability, bioavailability, and selectivity against off-target proteins need to be addressed in future studies. However, the compound's unique structural features and demonstrated biological activities position it as a valuable tool for advancing research in chemical biology and drug discovery.
In conclusion, 3,5-difluoro-4-(pyrrolidin-3-yl)pyridine (CAS: 1337520-76-9) represents a promising scaffold with diverse applications in medicinal chemistry. Ongoing research continues to uncover its potential, and further studies are expected to elucidate its full therapeutic and diagnostic capabilities. The integration of computational modeling, high-throughput screening, and advanced synthetic techniques will likely play a pivotal role in maximizing the utility of this compound in the years to come.
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